molecular formula C13H10F3NO B8272813 [5-(4-Trifluoromethyl-phenyl)-pyridin-2-yl]-methanol

[5-(4-Trifluoromethyl-phenyl)-pyridin-2-yl]-methanol

Cat. No. B8272813
M. Wt: 253.22 g/mol
InChI Key: NTNACOBSHUYCER-UHFFFAOYSA-N
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Patent
US07429605B2

Procedure details

178 mg (4.70 mmol) lithium aluminium hydride were given to 5 ml tetrahydrofuran (THF) and stirred at room temperature (r.t.) for 20 min. A solution of 590 mg (2.35 mmol) 5-(4-trifluoromethyl-phenyl)-pyridine-2-carbaldehyde in 5 ml THF was added drop by drop within 15 min., and the mixture stirred for 3 h. 9 ml conc. sodium chloride solution was added slowly at 0° C. and stirring continued for 60 min. The mixture was adjusted to pH=5 by addition of conc. HCl. A formed salt precipitate was isolated by filtration and washed with THF. The combined THF-solutions were evaporated, the residue extracted twice with ethyl acetate, the organic phase dried (sodium sulphate), evaporated, and the obtained material (270 mg, 45%) used without further purification.
Quantity
178 mg
Type
reactant
Reaction Step One
Quantity
590 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]([F:24])([F:23])[C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:16]=[CH:17][C:18]([CH:21]=[O:22])=[N:19][CH:20]=2)=[CH:11][CH:10]=1.[Cl-].[Na+].Cl>O1CCCC1>[F:23][C:8]([F:7])([F:24])[C:9]1[CH:10]=[CH:11][C:12]([C:15]2[CH:16]=[CH:17][C:18]([CH2:21][OH:22])=[N:19][CH:20]=2)=[CH:13][CH:14]=1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
178 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
590 mg
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C=1C=CC(=NC1)C=O)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
9 mL
Type
reactant
Smiles
[Cl-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature (r.t.) for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 60 min
Duration
60 min
CUSTOM
Type
CUSTOM
Details
A formed salt precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with THF
CUSTOM
Type
CUSTOM
Details
The combined THF-solutions were evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried (sodium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the obtained material (270 mg, 45%) used without further purification

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
FC(C1=CC=C(C=C1)C=1C=CC(=NC1)CO)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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